molecular formula C18H14N2O6S B2453178 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1008584-86-8

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2453178
CAS No.: 1008584-86-8
M. Wt: 386.38
InChI Key: LNQKDBPDTQLLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, a carboxybenzyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxybenzylamine with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound is used in the development of new materials with specific properties, such as metal-organic frameworks (MOFs) for gas storage and separation.

Mechanism of Action

The mechanism of action of 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxybenzylamine: A precursor in the synthesis of the compound.

    Thiazolidine-2,4-dione: A core structure in the compound.

    Benzoic Acid Derivatives: Compounds with similar structural features.

Uniqueness

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to form coordination polymers and its potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[3-[(4-carboxyphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c21-15-14(19-13-4-2-1-3-12(13)17(24)25)27-18(26)20(15)9-10-5-7-11(8-6-10)16(22)23/h1-8,14,19H,9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQKDBPDTQLLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.